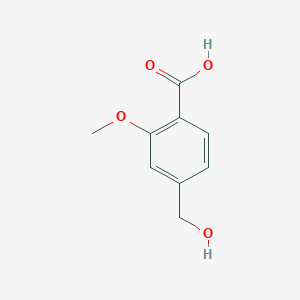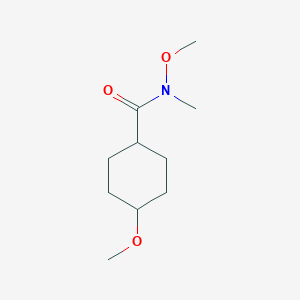
Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound represents the arrangement of atoms in the molecule. For Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl-, the molecular structure can be represented by its InChI string: InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) . This string provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Crystal Structure and Synthesis
Synthesis and Crystal Structure : Cyclohexanecarboxamide derivatives, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, were synthesized and characterized, displaying varied aryl substituents. Their crystal structures, determined by single crystal X-ray diffraction, revealed that the cyclohexane ring typically adopts a chair conformation, ensuring structural stability and rigidity. These findings are fundamental in understanding the molecule's physical and chemical properties, which are crucial for its applications in materials science and pharmaceuticals (Özer et al., 2009).
Preparation and Structure of Spiro Derivatives : The preparation of spiro derivatives like spiro(5,7-dimethoxy-1(1H)oxo-2-benzopyran-3(4H),1′-cyclohexane) involves alkylation followed by alkaline hydrolysis. The structure of these compounds, determined by X-ray crystallographic techniques, reveals a distorted sofa conformation for the heterocyclic ring and a highly symmetric chair conformation for the cyclohexane ring. This detailed understanding of molecular geometry is pivotal for the development of materials with specific physical properties (Gupta et al., 2005).
Polymer and Material Science
Polymer Processing and Applications : Cyclohexanecarboxamide derivatives are utilized in the production of polymers like isotactic poly(4-methyl-1-pentene) fibrous membranes. The solvent choice for electrospinning these polymers significantly impacts their morphological appearance and applications, especially in medical products. The ability to produce micro- or nanofibers expands the utility of these polymers in various medical applications, highlighting the importance of understanding and manipulating the chemical structure of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- (Lee et al., 2006).
Polymerization and Self-Assembly : The molecule has been involved in studies related to the photoinitiated polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives. This process is critical for the development of polymers with specific structural and functional properties. The ability to control the polymerization and self-assembly process is key for tailoring materials for specific applications, particularly in the field of nanotechnology (Masuda et al., 2003).
Chemical Transformations and Derivatives
- Derivative Synthesis and Chemical Transformations : N-Methylated amides of Cyclohexanecarboxamide, like N,4-dimethylbenzamide and N-methylcyclohexanecarboxamide, have been subjected to systematic chemical transformations. These transformations include N-tosylation followed by nucleophilic substitution, leading to a variety of functional derivatives. This process demonstrates the molecule's versatility and its potential as a building block for various organic syntheses (Asahara et al., 2015).
Propriétés
IUPAC Name |
N,4-dimethoxy-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOOJJKZYIONCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC(CC1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258959 | |
| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide | |
CAS RN |
409346-72-1 | |
| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



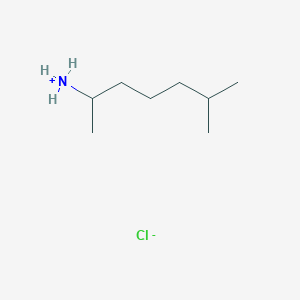



![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)



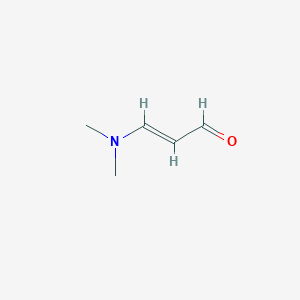

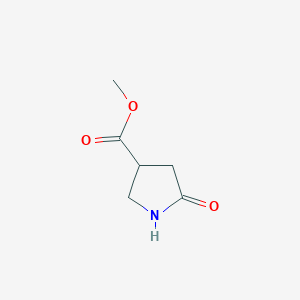
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
